2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)19-9-5-8-18(10-11-19)13-12(14(20)21)6-4-7-17-13/h4,6-7H,5,8-11H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNVAWDHPDFXLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
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Substrate Preparation : 2-Fluoropyridine-3-carboxylic acid or 2-chloropyridine-3-carboxylic acid serves as the electrophilic partner.
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Coupling Conditions :
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Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexanes) or recrystallization from ethanol/water.
Key Data
This method capitalizes on the activation effect of the carboxylic acid group, which lowers the LUMO energy of the pyridine ring, facilitating nucleophilic attack. However, competing hydrolysis of the halogenated pyridine under basic conditions may necessitate careful temperature control.
Transition Metal-Catalyzed Coupling
For substrates with poor leaving groups or steric hindrance, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) offers a robust alternative. This approach is particularly effective for coupling aryl halides with secondary amines.
Reaction Protocol
Key Data
| Parameter | Value | Source Citation |
|---|---|---|
| Yield | 70–80% | |
| Turnover Frequency | 8.5 h⁻¹ | |
| Scalability | Demonstrated at 10-g scale |
The chelation-assisted mechanism ensures regioselectivity at the pyridine’s C2 position, while the Boc group stabilizes the diazepane’s amine against oxidation. Side products, such as dehalogenated pyridine, are minimized by rigorous exclusion of moisture.
Multi-Step Assembly via Intermediate Functionalization
A modular approach involves synthesizing the pyridine and diazepane moieties separately before coupling. This method is advantageous for introducing structural diversity.
Step 1: Boc Protection of 1,4-Diazepane
Step 2: Pyridine Functionalization
Key Data
Optimization Challenges and Solutions
Challenge 1: Epimerization at the Diazepane Nitrogen
Challenge 2: Low Solubility of Pyridine Carboxylic Acid
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| SNAr | 65–75 | Moderate | High |
| Pd-Catalyzed | 70–80 | High | Moderate |
| Multi-Step | 58–62 | Low | Low |
The Pd-catalyzed method balances yield and scalability, making it preferred for industrial applications, while SNAr is cost-effective for research-scale synthesis .
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is labile under acidic conditions, enabling controlled removal to expose the diazepane amine. This reaction is critical for further functionalization:
Carboxylic Acid Reactivity
The pyridine-3-carboxylic acid moiety participates in acid-base and nucleophilic acyl substitution reactions:
Diazepane Ring Functionalization
The 1,4-diazepane ring undergoes modifications post-Boc deprotection:
Pyridine Ring Modifications
The electron-deficient pyridine ring facilitates electrophilic substitutions under controlled conditions:
| Reaction | Reagents | Position Selectivity | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-4 or C-5 position | Limited by steric hindrance |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | C-4 bromination dominant | Requires anhydrous conditions |
Coordination Chemistry
The diazepane nitrogen and pyridine-carboxylate groups act as polydentate ligands:
| Metal Ion | Complex Type | Observed Stability |
|---|---|---|
| Cu(II) | Octahedral complexes | High stability in aqueous pH 7–9 |
| Fe(III) | Tetragonal geometries | Catalytic activity in oxidation reactions |
Stability and Degradation Pathways
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Thermal Stability : Decomposes above 200°C via Boc group cleavage and decarboxylation.
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Photolytic Sensitivity : UV light induces pyridine ring rearrangement (λ > 300 nm) .
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Hydrolytic Degradation : Carboxylic acid converts to anhydride in acidic anhydrous media .
Comparative Reactivity with Structural Analogs
| Compound | Key Structural Difference | Reactivity Contrasts |
|---|---|---|
| 6-(4-Boc-piperazinyl)nicotinic acid | Piperazine vs. diazepane ring | Faster Boc deprotection kinetics |
| 2-(4-Boc-diazepanyl)-6-phenylpyridine-3-carboxylic acid | Phenyl substituent | Enhanced electrophilic substitution |
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound serves as a versatile scaffold in drug design, particularly for developing novel therapeutic agents targeting various diseases. Its ability to form hydrogen bonds and interact with biological receptors makes it suitable for creating ligands that can modulate biological activity.
2. Targeted Protein Degradation
Recent studies have highlighted the role of compounds like 2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid in the development of PROTACs (Proteolysis Targeting Chimeras). These molecules are designed to selectively degrade specific proteins within cells, offering a promising strategy for treating diseases such as cancer by removing pathogenic proteins from the cellular environment .
Case Study 1: PROTAC Development
In a study published in Nature, researchers utilized this compound as a linker in the design of bifunctional molecules aimed at degrading specific oncogenic proteins. The incorporation of this compound improved the efficacy and selectivity of the resulting PROTACs.
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of derivatives derived from this compound. The research indicated that certain modifications enhanced its activity against viral targets, suggesting potential applications in antiviral drug development.
Mechanism of Action
The mechanism of action of 2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides stability during synthetic processes, while the diazepane ring and pyridine moiety can engage in various biochemical interactions. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
Boronic esters: Used as protective groups in carbohydrate chemistry, similar to how the Boc group is used in amine protection.
Uniqueness
2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid is unique due to its combination of a diazepane ring and a pyridine moiety, which provides distinct chemical and biological properties not found in simpler Boc-protected compounds .
Biological Activity
2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid, with the molecular formula C22H27N3O4 and a molecular weight of 397.47 g/mol, is a compound of significant interest in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound is characterized by the presence of a pyridine ring substituted with a diazepane moiety and a carboxylic acid group. Its structural complexity allows for diverse interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3O4 |
| Molecular Weight | 397.47 g/mol |
| CAS Number | 946385-39-3 |
| LogP | -0.19 |
| Polar Surface Area | 70 Å |
Antioxidant Activity
Research indicates that derivatives of pyridine compounds exhibit notable antioxidant properties. For instance, studies have shown that certain pyridine derivatives can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in cells . The specific antioxidant capacity of this compound remains to be fully elucidated but may correlate with its structural features.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been evaluated in various studies. Notably, it has been assessed for its inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Compounds structurally similar to this compound have shown promising AChE inhibition with Ki values ranging from 3.07 nM to 87.26 nM .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of pyridine derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could reduce cell death and improve cell viability, suggesting therapeutic potential in neurodegenerative disorders.
- Anticancer Potential : Another research effort evaluated the cytotoxic effects of similar pyridine derivatives on cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells, highlighting their potential as anti-cancer agents.
The biological activity of this compound is likely mediated through multiple pathways:
- Free Radical Scavenging : The presence of functional groups conducive to electron donation may facilitate the scavenging of reactive oxygen species (ROS).
- Enzyme Interaction : The structural conformation allows for effective binding to active sites of enzymes like AChE, thereby inhibiting their activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid, and how can intermediates be purified effectively?
- Methodology : The compound is typically synthesized via a multi-step route involving (1) coupling of 1,4-diazepane with tert-butoxycarbonyl (Boc) protecting groups, followed by (2) regioselective substitution at the pyridine-3-carboxylic acid moiety. Purification of intermediates often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Confirmation of intermediates via H NMR (400 MHz, CDCl) and LC-MS is critical to ensure purity (>95%) before proceeding to subsequent steps.
Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- NMR : Analyze H and C NMR spectra to confirm the presence of Boc-protected diazepane (e.g., tert-butyl protons at δ 1.4 ppm) and pyridine-3-carboxylic acid (aromatic protons between δ 7.5–8.5 ppm).
- FT-IR : Verify carbonyl stretches for Boc (∼1680–1720 cm) and carboxylic acid (∼2500–3300 cm broad O-H stretch).
- High-Resolution Mass Spectrometry (HRMS) : Match the molecular ion peak to the exact mass (e.g., CHNO requires [M+H] at 356.1818).
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodology : Utilize quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways and identify transition states. The ICReDD approach integrates computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent polarity, temperature) via iterative feedback loops . For example, reaction path searches might reveal that polar aprotic solvents (DMF, DMSO) stabilize intermediates, reducing side-product formation.
Q. How to resolve contradictions in spectroscopic data during characterization?
- Methodology :
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Case Study : If H NMR shows unexpected splitting patterns, perform variable-temperature NMR to assess conformational dynamics (e.g., hindered rotation in the diazepane ring).
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Replicated Analysis : Apply Mendelian randomization-inspired validation, where independent techniques (e.g., X-ray crystallography vs. 2D NMR) cross-verify structural assignments .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
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Data Sharing : Collaborate via platforms like ResearchGate to compare findings with peer datasets, addressing discrepancies in chemical shifts or coupling constants .
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Q. What experimental designs are suitable for studying the compound’s reactivity in catalytic systems?
- Methodology :
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor real-time reactions (e.g., deprotection of Boc under acidic conditions).
- Table : Example kinetic parameters for Boc deprotection in HCl/THF:
| [HCl] (M) | Temperature (°C) | k (s) | Half-life (min) |
|---|---|---|---|
| 0.1 | 25 | 2.3×10 | 50.2 |
| 0.5 | 40 | 1.8×10 | 6.4 |
- Computational Support : Pair experimental rate constants with transition state theory (TST) calculations to validate mechanistic hypotheses .
Q. How to design stability studies for this compound under varying storage conditions?
- Methodology :
- Forced Degradation : Expose the compound to stressors (heat: 60°C, humidity: 75% RH, UV light: 320–400 nm) and monitor degradation via HPLC (C18 column, 0.1% TFA in HO/ACN gradient).
- Stability-Indicating Assays : Quantify degradation products (e.g., free diazepane or decarboxylated pyridine) using LC-MS/MS.
Data Analysis & Collaboration
Q. What statistical approaches are recommended for analyzing contradictory bioactivity data in pharmacological studies?
- Methodology :
- Meta-Analysis : Aggregate data from multiple assays (e.g., IC values from enzyme inhibition studies) and apply mixed-effects models to account for inter-study variability.
- Sensitivity Analysis : Use tools like R or Python’s SciPy to test robustness of conclusions against outliers or experimental noise .
Q. How to integrate this compound into interdisciplinary research (e.g., medicinal chemistry vs. materials science)?
- Methodology :
- Medicinal Chemistry : Screen for kinase inhibition using ATP-binding site assays; correlate results with molecular docking simulations (AutoDock Vina).
- Materials Science : Study self-assembly properties via TEM and SAXS, leveraging the carboxylic acid’s ability to form coordination polymers with metal ions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


